2-Succinylbenzoat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-succinylbenzoate involves enzymatic reactions, notably catalyzed by o-succinylbenzoate synthase (OSBS). OSBS from Escherichia coli, for instance, catalyzes an exergonic dehydration reaction in the menaquinone biosynthetic pathway, converting 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to o-succinylbenzoate. This process involves a key Mg2+ complex and is highly specific to the enzyme's active site configuration (Klenchin et al., 2003).

Molecular Structure Analysis

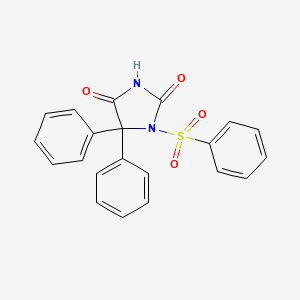

The molecular structure of 2-succinylbenzoate and its complexes has been elucidated through X-ray crystallography, revealing a two-domain fold similar across the enolase superfamily. The active site, where Mg2+ and OSB bind, highlights the enzyme's specificity and the interactions crucial for catalysis. This structural insight underpins the understanding of enzymatic mechanisms at play and the specificity towards substrates and cofactors involved in 2-succinylbenzoate synthesis (Thompson et al., 2000).

Chemical Reactions and Properties

2-Succinylbenzoate is involved in a variety of chemical reactions, primarily as an intermediate in biosynthetic pathways. The compound participates in dehydration reactions, conversion to coenzyme A esters, and further transformation into significant biological molecules like menaquinone. The enzyme OSBS plays a pivotal role in these processes, with its activity being highly specific to the substrates and the reaction conditions (Heide et al., 1982).

Physical Properties Analysis

While specific studies detailing the physical properties of 2-succinylbenzoate were not identified in the provided literature, it can be inferred from related compounds and enzymatic studies that its solubility, stability, and reactivity are significant for its role in biological pathways. These properties would be influenced by the compound's molecular structure, particularly the carboxylate groups and the benzene ring, which are key functional groups involved in its biochemical transformations.

Chemical Properties Analysis

2-Succinylbenzoate's chemical properties, particularly its reactivity as a substrate for enzymatic reactions, underscore its biological significance. Its role in menaquinone biosynthesis involves conversions that highlight its chemical versatility, including esterification and interactions with coenzymes. The specificity of these reactions, as shown by the enzyme's broad specificity for substrates and cofactors, indicates a complex chemical behavior tailored to its biological functions (Sieweke & Leistner, 1991).

Wissenschaftliche Forschungsanwendungen

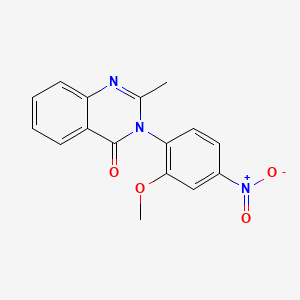

1. Rolle in Polyketid-Synthase-Typ-III-Homologen 2-Succinylbenzoat spielt eine Rolle bei der Synthese von Polyketid-Synthase-Typ-III-Homologen, insbesondere Chalconsynthase (CHS) und Stilbensynthase (STS), in marinen photosynthetischen Organismen {svg_1}. Diese Enzyme sind dafür bekannt, Verbindungen mit biologischen Eigenschaften zu produzieren, die für die menschliche Gesundheit nützlich sind, wie z. B. krebshemmende, entzündungshemmende, antioxidative, antiangiogene, antivirale und antidiabetische Mittel {svg_2}.

2. Rolle bei der Synthese von Anthrachinonen Studien an Pflanzenzellkulturen, wie z. B. Galium mollugo, haben die Rolle von this compound bei der Biosynthese von Anthrachinonen gezeigt. Dies trägt zum Verständnis des sekundären Pflanzenstoffwechsels bei.

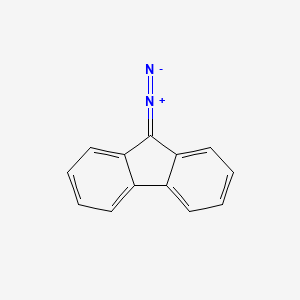

3. Rolle bei der Synthese von this compound-CoA-Ligase Die meisten Sequenzen wurden tatsächlich als „this compound-CoA-Ligase“, „Acetyl-Coenzym A-Synthetase“ oder „AMP-bindendes Enzym“ annotiert {svg_3}. Dies deutet darauf hin, dass this compound eine bedeutende Rolle bei der Synthese dieser Enzyme spielt {svg_4}.

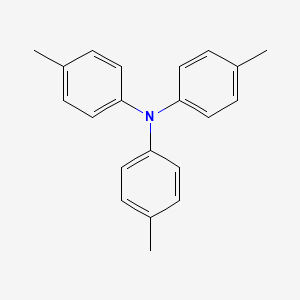

4. Rolle bei der Synthese von Acetyl-Coenzym A-Synthetase Wie bereits erwähnt, ist this compound an der Synthese von Acetyl-Coenzym A-Synthetase beteiligt {svg_5}. Dieses Enzym spielt eine entscheidende Rolle in vielen biochemischen Reaktionen im Protein-, Kohlenhydrat- und Lipidstoffwechsel {svg_6}.

5. Rolle bei der Synthese von AMP-bindendem Enzym this compound ist auch an der Synthese von AMP-bindendem Enzym beteiligt {svg_7}. Dieses Enzym ist an einer Vielzahl von zellulären Prozessen beteiligt, darunter die Aufrechterhaltung der Zellstruktur, die Hormonsignalisierung und die Zellteilung {svg_8}.

6. Rolle bei der Synthese von bioaktiven Verbindungen this compound ist an der Synthese von bioaktiven Verbindungen beteiligt. Diese Verbindungen haben potenzielle Anwendungen bei der Behandlung verschiedener Erkrankungen der menschlichen Gesundheit, wie z. B. Krebs, Entzündungen, oxidativem Stress, Angiogenese, Virusinfektionen und Diabetes {svg_9}.

Wirkmechanismus

Target of Action

The primary targets of 2-Succinylbenzoate are enzymes involved in the biosynthesis of menaquinone, also known as Vitamin K2 . These include:

These enzymes play a crucial role in the conversion of chorismate to 1-4-dihydroxy-2-naphthone (DHNA), a key step in the menaquinone biosynthetic pathway .

Mode of Action

2-Succinylbenzoate interacts with its target enzymes to facilitate the biosynthesis of menaquinone . Specifically, O-succinylbenzoate synthase catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form 2-Succinylbenzoate .

Biochemical Pathways

2-Succinylbenzoate is involved in the menaquinone biosynthetic pathway . This pathway is used by bacteria to synthesize menaquinone, also known as Vitamin K2 . The conversion of chorismate to DHNA is a central part of this pathway .

Zukünftige Richtungen

: Wang, X., Hu, H., Wu, Z., Fan, H., Wang, G., Chai, T., & Wang, H. (2021). Tissue-specific transcriptome analyses reveal candidate genes for stilbene, flavonoid, and anthraquinone biosynthesis in the medicinal plant Polygonum cuspidatum. BMC Genomics, 22(1), 353. Read more : ChemSpider: o-Succinylbenzoate : Molecular Modeling and Docking Studies of O-Succinylbenzoate Synthase

Eigenschaften

IUPAC Name |

2-(3-carboxypropanoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWQNVQRXFZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181839 | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27415-09-4 | |

| Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Succinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylbenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-SUCCINYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1199875.png)